5H-pyrrolo[1,2-a]imidazol-7(6H)-one
Overview
Description
Synthesis Analysis
The synthesis of 5H-pyrrolo[1,2-a]imidazol-7(6H)-one derivatives can involve various strategies, including the reaction of aryl-6, 7-dihydro-5H-pyrrolo[1,2-a]imidazoles with alkylating reagents to yield novel compounds with significant antibacterial and antifungal activities (Demchenko et al., 2021). Another approach involves the functionalization of 6,7-dihydro[5H]pyrrolo[1,2-a]imidazoles through conversion to quaternary imidazolium salts for subsequent reactions (Gallagher & Adams, 1989).
Molecular Structure Analysis
The molecular structure of 5H-pyrrolo[1,2-a]imidazol-7(6H)-one derivatives is characterized by NMR, LC-MS, and sometimes by X-ray crystallography, providing insights into their three-dimensional conformation and reactivity. These structural analyses support the identification of active compounds with potential bioactivity.
Chemical Reactions and Properties
5H-pyrrolo[1,2-a]imidazol-7(6H)-one and its derivatives undergo various chemical reactions, including nitration, amination, and cyclization to synthesize compounds with diversified functional groups (Kavina et al., 2018). These reactions expand the chemical space of the scaffold, offering routes to novel compounds with enhanced properties.
Scientific Research Applications
Specific Scientific Field
This compound has been used in the field of cancer research .
Summary of the Application
“5H-pyrrolo[1,2-a]imidazol-7(6H)-one” derivatives have been used as WDR5 WIN-site inhibitors . WDR5 is a chromatin-regulatory scaffold protein that is overexpressed in various cancers and is a potential epigenetic drug target for the treatment of mixed-lineage leukemia .
Methods of Application or Experimental Procedures
The compound was discovered using fragment-based methods and structure-based design . The fragment class of the compound was expanded using a structure-based design approach .
Results or Outcomes
The lead compounds arrived at had dissociation constants <10 nM and showed micromolar cellular activity against an AML-leukemia cell line .
Application in Material Science and Pharmaceutical Field
Specific Scientific Field
This compound has been used in the fields of material science and pharmaceuticals .
Summary of the Application
Imidazo[1,5-a]pyridine nuclei and derivatives, which are similar to “5H-pyrrolo[1,2-a]imidazol-7(6H)-one”, have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
This class of aromatic heterocycles has shown great potential in several research areas, from materials science to the pharmaceutical field .
Application in Chiral Ionic Liquids Synthesis
Specific Scientific Field
This compound has been used in the field of chiral ionic liquids synthesis .
Summary of the Application
“5H-pyrrolo[1,2-a]imidazol-7(6H)-one” derivatives have been used as intermediates for chiral ionic liquids synthesis .
Methods of Application or Experimental Procedures
The compound was obtained in its enantiomerically pure form, with excellent enantiomeric excess, good yields and short time using continuous flow conditions .
Results or Outcomes
The imidazole derivative has been described to have important applications in different fields and it was obtained, in its enantiomerically pure form, with excellent enantiomeric excess, good yields and short time using continuous flow conditions .
Application in Optoelectronic Devices, Sensors, Anti-cancer Drugs, and Emitters for Confocal Microscopy and Imaging
Specific Scientific Field
This compound has been used in the fields of optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
Summary of the Application
Imidazo[1,5-a]pyridine nuclei and derivatives, which are similar to “5H-pyrrolo[1,2-a]imidazol-7(6H)-one”, have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
This class of aromatic heterocycles has shown great potential in several research areas, from materials science to the pharmaceutical field .
Application in Chiral Ionic Liquids Synthesis
Specific Scientific Field
This compound has been used in the field of chiral ionic liquids synthesis .
Summary of the Application
“5H-pyrrolo[1,2-a]imidazol-7(6H)-one” derivatives have been used as intermediates for chiral ionic liquids synthesis .
Methods of Application or Experimental Procedures
The compound was obtained in its enantiomerically pure form, with excellent enantiomeric excess, good yields and short time using continuous flow conditions .
Results or Outcomes
The imidazole derivative has been described to have important applications in different fields and it was obtained, in its enantiomerically pure form, with excellent enantiomeric excess, good yields and short time using continuous flow conditions .
Application in Optoelectronic Devices, Sensors, Anti-cancer Drugs, and Emitters for Confocal Microscopy and Imaging
Specific Scientific Field
This compound has been used in the fields of optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
Summary of the Application
Imidazo[1,5-a]pyridine nuclei and derivatives, which are similar to “5H-pyrrolo[1,2-a]imidazol-7(6H)-one”, have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
This class of aromatic heterocycles has shown great potential in several research areas, from materials science to the pharmaceutical field .
Future Directions
The future directions of research on 5H-pyrrolo[1,2-a]imidazol-7(6H)-one could involve further exploration of its potential applications in various fields, such as its use as a potent and selective alpha1A adrenoceptor partial agonist and its potential applications in the treatment of mixed-lineage leukemia . Further studies could also explore its synthesis and chemical reactions .
properties
IUPAC Name |
5,6-dihydropyrrolo[1,2-a]imidazol-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c9-5-1-3-8-4-2-7-6(5)8/h2,4H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQCJYNMPFHDED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H-pyrrolo[1,2-a]imidazol-7(6H)-one | |
CAS RN |
112513-82-3 | |
Record name | 5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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